molecular formula C18H19N5O4 B12941628 2'-Deoxy-N-(4-methylbenzoyl)adenosine CAS No. 90335-42-5

2'-Deoxy-N-(4-methylbenzoyl)adenosine

Cat. No.: B12941628
CAS No.: 90335-42-5
M. Wt: 369.4 g/mol
InChI Key: SIPDMTNKXVTSRG-BFHYXJOUSA-N
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Description

2’-Deoxy-N-(4-methylbenzoyl)adenosine is a modified nucleoside compound. It is derived from adenosine, a nucleoside that plays a crucial role in various biological processes. The modification involves the addition of a 4-methylbenzoyl group to the nitrogen atom at the 2’ position of the deoxyribose sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-N-(4-methylbenzoyl)adenosine typically involves the following steps:

Industrial Production Methods

Industrial production of 2’-Deoxy-N-(4-methylbenzoyl)adenosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed for purification .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-N-(4-methylbenzoyl)adenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Deoxy-N-(4-methylbenzoyl)adenosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-N-(4-methylbenzoyl)adenosine involves its interaction with specific molecular targets. It can inhibit enzymes such as adenosine deaminase, leading to increased levels of adenosine and its derivatives. This modulation of adenosine levels can affect various signaling pathways, including those involved in inflammation, immune response, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-N-(4-methylbenzoyl)adenosine is unique due to the specific placement of the 4-methylbenzoyl group, which imparts distinct chemical and biological properties. This modification can enhance its stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

90335-42-5

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methylbenzamide

InChI

InChI=1S/C18H19N5O4/c1-10-2-4-11(5-3-10)18(26)22-16-15-17(20-8-19-16)23(9-21-15)14-6-12(25)13(7-24)27-14/h2-5,8-9,12-14,24-25H,6-7H2,1H3,(H,19,20,22,26)/t12-,13+,14+/m0/s1

InChI Key

SIPDMTNKXVTSRG-BFHYXJOUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O

Origin of Product

United States

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